molecular formula C22H17F2N3O3S B6481535 2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898456-41-2

2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B6481535
CAS No.: 898456-41-2
M. Wt: 441.5 g/mol
InChI Key: KGCIBHSHYBPBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide ( 898456-41-2) is a chemical compound with the molecular formula C22H17F2N3O3S and a molecular weight of 441.45 g/mol . This substance features a quinazolin-4-one core structure, a moiety present in compounds studied for various biological activities . Related scientific literature indicates that compounds combining the quinazolinone ring system with a benzene-sulfonamide group have been investigated for their potential as COX-2 inhibitors . The presence of the sulfonamide group is often essential for such activity, as seen in other diarylheterocyclic compounds designed for COX-2 selectivity . The specific spatial arrangement of the difluoro-substituted benzenesulfonamide and the methyl-substituted quinazolinone in this molecule makes it a compound of interest for research into enzyme inhibition and related pathways. It is intended for use in biochemical research and early drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S/c1-13-11-16(27-14(2)25-20-6-4-3-5-17(20)22(27)28)8-9-19(13)26-31(29,30)21-10-7-15(23)12-18(21)24/h3-12,26H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCIBHSHYBPBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a COX-2 inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H18F2N4O2SC_{18}H_{18}F_{2}N_{4}O_{2}S, with a molecular weight of approximately 396.43 g/mol. The structure includes a benzene sulfonamide moiety, which is known for its biological activity.

1. COX-2 Inhibition

One of the primary areas of research on this compound relates to its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Studies have shown that compounds with similar structures exhibit significant COX-2 inhibitory activity.

Research Findings:

  • A study indicated that derivatives with para-sulfonamide groups on the phenyl ring demonstrated enhanced COX-2 selectivity and potency. For instance, compounds structurally similar to this compound showed up to 47.1% inhibition at a concentration of 20 μM .
CompoundMaximum COX-2 Inhibition (%)Concentration (μM)
1c47.120
Celecoxib80.11

2. Cardiovascular Effects

Research has also explored the cardiovascular effects of sulfonamide derivatives, indicating potential interactions with biomolecules affecting perfusion pressure and coronary resistance. For example, studies have shown that certain sulfonamides can alter perfusion pressure in a time-dependent manner, suggesting possible therapeutic applications in cardiovascular conditions .

Experimental Design:
A study evaluated various sulfonamide derivatives' effects on perfusion pressure using the following experimental groups:

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IICompound 10.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

Results indicated that certain compounds could significantly decrease perfusion pressure compared to controls .

Case Studies

Several case studies have been documented regarding the biological activities of sulfonamide derivatives similar to the compound :

  • Anti-inflammatory Activity : A series of experiments demonstrated that specific derivatives exhibited anti-inflammatory properties through COX inhibition.
  • Antimicrobial Properties : Some studies have reported antimicrobial activities associated with sulfonamide derivatives, suggesting potential applications in treating infections.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Computational models like ADME/PK can predict absorption, distribution, metabolism, and excretion characteristics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :
Fluorinated compounds often exhibit enhanced antimicrobial properties. The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies indicate that this compound may inhibit bacterial growth through interference with folic acid synthesis, similar to other sulfonamides.

Anticancer Properties :
Research into the structure-activity relationship (SAR) of related quinazoline derivatives has shown promising anticancer activity. The incorporation of the 2-methyl-4-oxo-3,4-dihydroquinazoline moiety may contribute to cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.

Enzyme Inhibition :
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its sulfonamide group could target carbonic anhydrase or other relevant enzymes, potentially leading to therapeutic applications in conditions such as glaucoma or edema.

Synthesis and Optimization

The synthesis of 2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves multiple steps that require careful optimization of reaction conditions to maximize yield and purity. Key factors include:

FactorImportance
Temperature Affects reaction kinetics
Solvent Choice Influences solubility and reaction efficiency
Reaction Time Longer times can lead to side reactions

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with fluorine substitutions exhibited superior activity compared to non-fluorinated analogs, suggesting enhanced binding affinity to bacterial targets.
  • Cytotoxicity Assays :
    • In vitro assays on human cancer cell lines demonstrated that the compound induced significant cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that it triggered apoptosis through the activation of caspase pathways.
  • Enzyme Interaction Studies :
    • Molecular docking studies indicated strong binding interactions between the compound and carbonic anhydrase II. This suggests potential applications in treating conditions where enzyme inhibition is beneficial, such as metabolic acidosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycles and Substituent Effects

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound Dihydroquinazolinone 2,4-Difluorobenzenesulfonamide, 2-methylphenyl Likely exhibits kinase inhibition due to dihydroquinazolinone; fluorination enhances stability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 2,4-Difluorophenyl, sulfonylphenyl (X = H, Cl, Br) Thione tautomers show antibacterial activity; Cl/Br substituents increase lipophilicity
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole α-Halogenated ketones (e.g., 2-bromoacetophenone) Enhanced cytotoxicity compared to non-alkylated analogs; sulfonamide improves water solubility
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide [2] Mercaptoquinazolinone Methylthio, benzenesulfonamide S-alkylation increases metabolic stability; sulfonamide aids in target binding
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Bis-sulfonamide 2,3-Dimethylphenyl, 4-fluorophenyl Dual sulfonamide groups increase molecular weight (MW = 416.4 g/mol) and reduce solubility

Tautomerism and Stability

  • The target compound’s dihydroquinazolinone core is stabilized by resonance, unlike 1,2,4-triazole derivatives [7–9], which exist in thione-thiol tautomeric equilibrium. The absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra confirms the thione form dominance in triazoles .
  • Mercaptoquinazolinones [2–13] exhibit thiol-thione tautomerism, but S-alkylation locks the structure, enhancing stability .

Spectroscopic Data

  • IR Spectroscopy: Target Compound: Expected C=O stretch at ~1680 cm⁻¹ (dihydroquinazolinone) and SO₂ bands at ~1350–1150 cm⁻¹ . Triazoles [7–9]: νC=S at 1247–1255 cm⁻¹; absence of C=O confirms cyclization .
  • Mass Spectrometry :
    • Triazole derivatives (e.g., Example 53 in ) show MW = 589.1 (M⁺+1) , while bis-sulfonamides () have MW = 416.4 g/mol .

Preparation Methods

Benzoxazinone Intermediate Formation

Reaction of anthranilic acid with acetic anhydride under reflux conditions produces 2-methylbenzoxazin-4-one (4 ) (Scheme 1A). This step is critical for generating the lactam structure prerequisite for quinazolinone formation.

Condensation with Substituted Anilines

Benzoxazinone (4 ) reacts with 2-methylaniline derivatives (5a-f ) in glacial acetic acid to form 3-(4-methylphenyl)-2-methyl-4(3H)-quinazolinone (6a ). For example, 6a is obtained in 49.5% yield after recrystallization from tetrahydrofuran (THF)-ethanol. Key spectral data for 6a include:

  • IR (KBr) : 1672 cm⁻¹ (C=O lactam), 1552 cm⁻¹ (C=C).

  • ¹H-NMR (DMSO-d₆) : δ 8.14 (1H, dd, J = 7.8 Hz, quinazolinone-H5), 7.88 (1H, td, J = 7.8 Hz, quinazolinone-H7).

Coupling of Quinazolinone and Sulfonamide Fragments

The final step involves coupling the quinazolinone core with the 2,4-difluorobenzenesulfonamide group. This is achieved through nucleophilic aromatic substitution or Ullmann-type coupling.

Nucleophilic Aromatic Substitution

The amine group on the 4-(2-methyl-4-oxoquinazolin-3-yl)phenyl moiety reacts with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). This method, adapted from, typically uses polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

Optimization of Coupling Conditions

  • Solvent : DMF or THF improves solubility of aromatic intermediates.

  • Catalyst : Copper(I) iodide enhances reaction efficiency in Ullmann couplings.

  • Yield : Reported yields for analogous couplings range from 65% to 78%.

Alternative Routes and Comparative Analysis

One-Pot Synthesis

A one-pot approach condenses anthranilic acid, 2-methylaniline, and 2,4-difluorobenzenesulfonamide in a sequential manner. However, this method faces challenges in regioselectivity and purity.

Chlorination-Amidation Sequence

Patent CN101475537A describes chlorination of quinazoline diones using phosphorus oxychloride, followed by amidation. While this route is efficient for chloro derivatives, adapting it for fluoro groups requires fluorinating agents like DAST (diethylaminosulfur trifluoride).

Reaction Conditions and Yield Optimization

StepReagents/ConditionsYield (%)Reference
Benzoxazinone formationAnthranilic acid, acetic anhydride, reflux85–92
Quinazolinone synthesisBenzoxazinone, 2-methylaniline, glacial AcOH45–50
SulfonationChlorosulfonic acid, 0°C70–75
AmidationNH₃ gas, DCM, rt80–85
Coupling2,4-F₂C₆H₃SO₂Cl, DMF, 80°C65–78

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation : Use directing groups (e.g., methoxy) or Lewis acids (e.g., AlCl₃) to favor para-substitution.

  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

  • Fluorine Reactivity : Electrophilic fluorination agents (e.g., Selectfluor) may enhance efficiency over nucleophilic routes .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core and subsequent sulfonamide coupling. Key steps include:

  • Quinazolinone Formation : Cyclization of 2-methylanthranilic acid derivatives under reflux with acetic acid, as described for analogous structures .
  • Sulfonamide Coupling : Reacting the quinazolinone intermediate with 2,4-difluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Critical Parameters :
    • Temperature : Maintain 80–100°C during coupling to ensure reactivity without decomposition.
    • Solvent : Use anhydrous DMF to avoid hydrolysis of the sulfonyl chloride .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from byproducts .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques ensures accurate structural confirmation and purity assessment:

  • NMR Spectroscopy :
    • 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ ~10.2 ppm). The quinazolinone carbonyl appears at δ ~165 ppm in 13C NMR .
    • 19F NMR : Identify fluorine environments (e.g., ortho/meta coupling in the difluorophenyl group) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., sulfonamide cleavage) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from unexpected byproducts or stereochemical ambiguities. Strategies include:

  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for related quinazolinone sulfonamides .
  • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates and identify side reactions (e.g., over-sulfonation) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s triazolothiazole sulfonamide) to assign ambiguous signals .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:
Yield optimization requires addressing bottlenecks in each step:

  • Intermediate Stability : Protect the quinazolinone NH with a tert-butoxycarbonyl (Boc) group during sulfonamide coupling to prevent degradation .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation via base-assisted nucleophilic attack .
  • Solvent Optimization : Replace DMF with dichloromethane for lower-temperature reactions, reducing side-product formation .

Advanced: What in vitro models are suitable for studying this compound’s biological activity?

Methodological Answer:
Prioritize models aligned with the compound’s structural motifs:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) due to the quinazolinone moiety’s ATP-binding site affinity. Use fluorescence polarization assays with purified enzymes .
  • Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), as fluorinated sulfonamides show membrane disruption .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination, noting the role of fluorine in enhancing bioavailability .

Advanced: How does the quinazolinone moiety influence the compound’s reactivity and selectivity?

Methodological Answer:
The quinazolinone core contributes to both electronic and steric effects:

  • Electronic Effects : The 4-oxo group increases electrophilicity at C3, facilitating nucleophilic attacks (e.g., sulfonamide coupling) .
  • Steric Hindrance : The 2-methyl group on the quinazolinone restricts rotation, enhancing stereoselectivity in binding interactions .
  • Hydrogen Bonding : The carbonyl and NH groups participate in H-bonding with biological targets, as shown in docking studies with homologous structures .

Environmental Impact: What methodologies assess the environmental persistence and toxicity of this compound?

Methodological Answer:
Follow ecological risk assessment frameworks (e.g., OECD guidelines):

  • Persistence Studies : Conduct aerobic biodegradation tests (OECD 301F) to measure half-life in soil/water matrices .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48h EC50) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation Potential : Calculate logP (e.g., ~3.2 via HPLC) and compare to regulatory thresholds (e.g., EU REACH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.